3-Pyridinamine, 6-(trimethylsilyl)-

Description

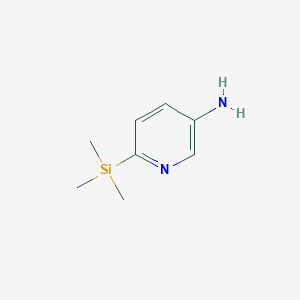

3-Pyridinamine, 6-(trimethylsilyl)- (CAS: 173314-97-1; synonyms: 6-(2-(Trimethylsilyl)ethynyl)pyridin-3-amine, SCHEMBL1137069) is a pyridine derivative featuring a trimethylsilyl (TMS) group attached via an ethynyl linker at the 6-position of the pyridine ring and an amine group at the 3-position . Its molecular formula is C₁₀H₁₃N₂Si, with a molecular weight of 195.31 g/mol. This compound is cataloged as a specialty chemical with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

6-trimethylsilylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQDBOWHOFRPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinamine, 6-(trimethylsilyl)- can be synthesized by reacting 3-amino-6-bromopyridine with trimethylsilane in the presence of a base such as potassium carbonate. The product is then purified using standard organic synthesis techniques like column chromatography.

Industrial Production Methods: While specific industrial production methods for 3-Pyridinamine, 6-(trimethylsilyl)- are not widely documented, the synthesis typically involves large-scale organic synthesis techniques, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinamine, 6-(trimethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various pyridine derivatives with different functional groups .

Scientific Research Applications

3-Pyridinamine, 6-(trimethylsilyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

Comparison with Similar Compounds

2-((Trimethylsilyl)ethynyl)pyridin-3-amine

- Structure : TMS-ethynyl group at the 2-position, amine at the 3-position.

- Molecular Formula : C₁₀H₁₃N₂Si.

- Key Differences: Positional isomerism alters electronic distribution.

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : TMS-ethynyl at 3-position, trifluoromethyl (CF₃) at 5-position, amine at 2-position.

- Molecular Formula : C₁₁H₁₂F₃N₂Si.

- Key Differences: The CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating TMS group.

6-Methyl-3-aminopyridine

6-(4-Propylpiperazin-1-yl)pyridin-3-amine

- Structure : Piperazinyl group at 6-position, amine at 3-position.

- Molecular Formula : C₁₂H₂₀N₄.

- Key Differences : The piperazinyl substituent introduces a basic nitrogen, enhancing hydrogen-bonding capacity and solubility in polar solvents. This contrasts with the hydrophobic TMS group, which prioritizes lipid membrane interactions .

5-Methoxy-6-(trifluoromethyl)pyridin-3-amine

- Structure : Methoxy (OCH₃) at 5-position, CF₃ at 6-position, amine at 3-position.

- Molecular Formula : C₇H₇F₃N₂O.

- Key Differences : Methoxy is electron-donating, while CF₃ is electron-withdrawing, creating a dipole effect. This differs from the TMS group’s steric dominance, which may hinder rotational freedom .

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Pyridinamine, 6-(trimethylsilyl)- | TMS-ethynyl (6), NH₂ (3) | C₁₀H₁₃N₂Si | 195.31 | High lipophilicity, steric bulk |

| 2-((Trimethylsilyl)ethynyl)pyridin-3-amine | TMS-ethynyl (2), NH₂ (3) | C₁₀H₁₃N₂Si | 195.31 | Reduced steric hindrance near NH₂ |

| 6-Methyl-3-aminopyridine | CH₃ (6), NH₂ (3) | C₆H₈N₂ | 108.14 | High solubility, low steric bulk |

| 6-(4-Propylpiperazin-1-yl)pyridin-3-amine | Piperazinyl (6), NH₂ (3) | C₁₂H₂₀N₄ | 220.32 | Enhanced basicity, polar interactions |

| 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine | OCH₃ (5), CF₃ (6), NH₂ (3) | C₇H₇F₃N₂O | 192.14 | Dipolar electronic effects |

Research Findings and Implications

- Electronic Effects : The TMS group in 3-Pyridinamine, 6-(trimethylsilyl)- donates electrons via sigma bonds, stabilizing adjacent positive charges. This contrasts with CF₃ or methoxy groups, which withdraw or donate electrons via resonance .

- Steric Influence : The bulky TMS group at the 6-position may hinder interactions at the amine site, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methyl .

- Applications : TMS-containing pyridinamines are favored in drug design for improved blood-brain barrier penetration, whereas piperazinyl derivatives are used in water-soluble pharmaceuticals .

Biological Activity

3-Pyridinamine, 6-(trimethylsilyl)-, also known by its CAS number 939767-74-5, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.

Molecular Formula: C9H12N2Si

Molecular Weight: 180.28 g/mol

Structure: The compound features a pyridine ring substituted with an amine group and a trimethylsilyl group, which influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-Pyridinamine, 6-(trimethylsilyl)- exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of pyridine can inhibit the growth of Gram-positive and Gram-negative bacteria. The structural modifications, such as the presence of the trimethylsilyl group, may enhance membrane permeability and thus increase antibacterial efficacy .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been noted for its ability to inhibit enzymes involved in nucleotide biosynthesis pathways. This mechanism is crucial as it can lead to the development of new antibiotics targeting resistant bacterial strains. Research has demonstrated that similar compounds can effectively inhibit enzymes like guanine biosynthetic pathways in Acinetobacter baumannii, a notable pathogen in healthcare settings .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 3-Pyridinamine, 6-(trimethylsilyl)-. In vitro studies using various cancer cell lines suggest that certain derivatives possess selective cytotoxic effects, indicating potential applications in cancer therapy. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Case Studies

-

Antibacterial Activity Against Acinetobacter baumannii

- Objective: To evaluate the efficacy of 3-Pyridinamine derivatives against multidrug-resistant strains.

- Method: In vitro testing against clinical isolates.

- Results: Significant inhibition of bacterial growth was observed at concentrations as low as 10 µg/mL, suggesting strong potential for therapeutic use against resistant infections .

- Cytotoxic Effects on Cancer Cell Lines

Table 1: Summary of Biological Activities

The biological activity of 3-Pyridinamine, 6-(trimethylsilyl)- is largely attributed to its ability to interact with specific biological targets:

- Enzyme Interaction: The trimethylsilyl group enhances lipophilicity, facilitating better interaction with membrane-bound enzymes.

- Cell Membrane Permeability: Modifications improve penetration through bacterial membranes, increasing efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.